MC1568 -

MC1568

Catalog Number: EVT-8188244
CAS Number:
Molecular Formula: C17H15FN2O3
Molecular Weight: 314.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MC1568 is a hydroxamic acid that is N-methylpyrrole which is substituted at positions 2 and 5 by 3-(hydroxyamino)-3-oxoprop-1-en-1-yl and 3-(m-fluorophenyl)-3-oxoprop-1-en-1-yl groups, respectively. It is a potent and selective inhibitor of class II (IIa) histone deacetylase (HDAC II). It has a role as an EC 3.5.1.98 (histone deacetylase) inhibitor. It is a member of pyrroles, a hydroxamic acid, a member of monofluorobenzenes, an enone and an aromatic ketone.
Classification

MC1568 is classified as a class II histone deacetylase inhibitor. Within this category, it specifically inhibits HDAC4, HDAC5, HDAC6, HDAC7, and HDAC9 from subclass IIa, as well as HDAC6 and HDAC10 from subclass IIb. This selectivity is crucial for its biological effects, particularly in muscle cell differentiation and other cellular processes influenced by histone acetylation .

Synthesis Analysis

The synthesis of MC1568 has been detailed in various studies, highlighting multiple methods to produce this compound effectively. The improved synthesis pathway typically involves the following steps:

  1. Starting Materials: The synthesis begins with readily available precursors that undergo several chemical transformations.
  2. Reagents and Conditions: Specific reagents are employed to facilitate the reactions under controlled conditions such as temperature and time.
  3. Purification: Following the reaction, purification techniques such as chromatography are utilized to isolate MC1568 with high purity levels.

For instance, one study described a synthetic route that included the formation of key intermediates through condensation reactions followed by functional group modifications to yield MC1568 .

Molecular Structure Analysis

MC1568's molecular structure can be characterized by its unique arrangement of atoms that confer its biological activity. The compound features:

  • Core Structure: The backbone consists of a pyrrolyl group attached to an aryloxopropenyl moiety.
  • Functional Groups: Hydroxyamide functionalities are critical for binding to the target enzymes.
  • Three-Dimensional Configuration: The spatial arrangement of these groups influences the binding affinity and selectivity towards different HDACs.

Advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been used to elucidate its structure, confirming its identity and purity .

Chemical Reactions Analysis

MC1568 participates in various chemical reactions primarily related to its function as an HDAC inhibitor:

  1. Inhibition Mechanism: It binds to the active site of class II HDACs, preventing the deacetylation of histones, which is essential for gene expression regulation.
  2. Cellular Reactions: In cellular models, MC1568 has been shown to affect signaling pathways such as those mediated by Retinoic Acid Receptors (RAR) and Peroxisome Proliferator-Activated Receptors (PPAR), leading to alterations in cell differentiation processes .
  3. Biochemical Assays: Various assays have demonstrated its efficacy in inhibiting HDAC activity in vitro, with IC50 values indicating strong inhibition capabilities .
Mechanism of Action

The mechanism of action for MC1568 involves several key processes:

  • HDAC Inhibition: By selectively inhibiting class IIa HDACs, MC1568 alters histone acetylation status, leading to changes in chromatin structure and gene expression profiles.
  • Impact on Myogenesis: In muscle cells, it disrupts myogenic differentiation through mechanisms such as reducing the expression of myocyte enhancer factor 2D (MEF2D) and stabilizing complexes that inhibit muscle differentiation .
  • Neuroprotective Effects: Studies have shown that MC1568 can protect dopaminergic neurons from neurotoxic insults by modulating signaling pathways associated with neuroinflammation and cell survival .
Physical and Chemical Properties Analysis

MC1568 exhibits several notable physical and chemical properties:

  • Solubility: It has a solubility greater than 10 mM in dimethyl sulfoxide (DMSO), allowing for easy preparation of stock solutions for experimental use.
  • Stability: The compound remains stable at low temperatures (-20 °C) for extended periods without significant degradation.
  • Molecular Weight: The precise molecular weight contributes to its pharmacokinetic properties and bioavailability in biological systems.

These properties are critical for its application in both laboratory research and potential therapeutic contexts .

Applications

MC1568 has a wide range of scientific applications:

  • Cancer Research: As an HDAC inhibitor, it is being investigated for its potential role in cancer therapy by reactivating silenced tumor suppressor genes.
  • Neurobiology: Its ability to influence neuronal survival pathways makes it a candidate for studying neurodegenerative diseases like Parkinson's disease.
  • Metabolic Disorders: Research indicates that MC1568 may attenuate adipogenesis in models of obesity by interfering with PPAR signaling pathways .
  • Developmental Biology: Its effects on myogenesis make it valuable for studying muscle development and regeneration processes.
Introduction to Histone Deacetylase Inhibition and MC1568

Epigenetic Modulation by Histone Deacetylases in Disease Pathogenesis

Histone deacetylases catalyze the removal of acetyl groups from ε-N-acetyl-lysine residues on histone proteins and numerous non-histone substrates, enabling chromatin condensation and transcriptional repression [3] [8]. This enzymatic activity positions histone deacetylases as master regulators of cellular processes including differentiation, metabolism, inflammation, and fibrosis. Dysregulation of histone deacetylase activity is mechanistically implicated across diverse pathologies:

  • Fibrotic Disorders: Class IIa histone deacetylases (particularly histone deacetylase 4) are upregulated in renal epithelial cells during fibrosis, driving epithelial-mesenchymal transition and extracellular matrix deposition via transforming growth factor-β/Smad3 and nuclear factor kappa B pathways [1] [6].
  • Neurodegeneration: Histone deacetylase 5 accumulates in dopaminergic neurons in Parkinson’s disease models, promoting inflammation and neuronal death [2].
  • Metabolic Diseases: Histone deacetylase 9 suppresses glucose transporter type 4 transcription in insulin-resistant states, while histone deacetylase 7 impairs pancreatic β-cell function [8].
  • Cancer: Overexpression of class I histone deacetylases (histone deacetylase 1/2/3) occurs in pancreatic ductal adenocarcinoma, driving unchecked proliferation [4].

Table 1: Histone Deacetylase Classes and Disease Associations

ClassMembersCatalytic MechanismPrimary LocalizationKey Pathological Roles
Class IHistone deacetylase 1,2,3,8Zinc-dependentNucleusCancer proliferation [4], podocyte injury [7]
Class IIaHistone deacetylase 4,5,7,9Zinc-dependentNucleus/Cytoplasm (shuttling)Renal fibrosis [1], neurodegeneration [2], insulin resistance [8]
Class IIbHistone deacetylase 6,10Zinc-dependentCytoplasmPeritoneal fibrosis [1], cancer metastasis
Class IIISirtuin 1-7NAD+-dependentNucleus, Cytoplasm, MitochondriaDiabetic complications [8]
Class IVHistone deacetylase 11Zinc-dependentNucleusImmune dysregulation [10]

Class IIa Histone Deacetylases as Therapeutic Targets: Biological and Pharmacological Relevance

Class IIa histone deacetylases (histone deacetylase 4, histone deacetylase 5, histone deacetylase 7, histone deacetylase 9) exhibit structural and functional distinctions that confer unique therapeutic targeting potential:

  • Regulatory Mechanisms: Unlike class I enzymes, class IIa histone deacetylases possess N-terminal extension domains enabling signal-responsive nucleocytoplasmic shuttling. Their catalytic activity depends on recruitment into corepressor complexes (e.g., nuclear receptor corepressor/silencing mediator of retinoic acid and thyroid hormone receptor) containing class I histone deacetylase 3, which provides deacetylase functionality [5] [9]. Phosphorylation by kinases such as calcium/calmodulin-dependent protein kinase and protein kinase D triggers nuclear export, dissociating them from myocyte enhancer factor 2 transcription factors [5].
  • Tissue-Specific Expression: Histone deacetylase 4 and histone deacetylase 5 predominate in cardiac, skeletal, and neural tissues; histone deacetylase 7 is vital in endothelial and immune cells; histone deacetylase 9 is highly expressed in podocytes, liver, and adipose tissue [3] [7] [10]. This compartmentalization enables organ-selective pharmacological effects.
  • Pathogenic Roles:
  • Histone deacetylase 4 integrates fibrotic signals in kidney epithelium and podocytes, activating integrin αVβ6 and suppressing antifibrotic proteins like klotho and bone morphogenetic protein 7 [1] [7].
  • Histone deacetylase 5 mediates neuroinflammation and dopaminergic neuron loss in Parkinson’s disease via nuclear accumulation and microglial activation [2].
  • Histone deacetylase 9 promotes insulin resistance by repressing glucose transporter type 4 and gluconeogenic genes in the liver [3] [8].

Table 2: Biological Functions of Class IIa Histone Deacetylases in Disease

IsoformTissue DistributionKey Pathogenic MechanismsAssociated Diseases
Histone deacetylase 4Kidney, heart, brain, skeletal muscleActivates TGF-β/Smad3, represses klotho/BMP7, induces α-SMA/fibronectin [1] [6]Renal fibrosis, cardiac hypertrophy
Histone deacetylase 5Heart, brain, neural tissuesPromotes nuclear retention in neurons, activates microglia [2]Parkinson’s disease, cardiac hypertrophy
Histone deacetylase 7Endothelium, immune cellsImpairs insulin secretion, induces β-cell apoptosis [8]Type 2 diabetes, atherosclerosis
Histone deacetylase 9Podocytes, liver, adipocytesSuppresses GLUT4, induces ROS/JAK2/STAT3 signaling [3] [7]Focal segmental glomerulosclerosis, insulin resistance

MC1568: Discovery, Development, and Position in Histone Deacetylase Inhibitor Classifications

MC1568 (chemical name: α-([(4-Hydroxy-2-methylen-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy]-N-hydroxy-3-phenylpropionamide) emerged from targeted drug discovery efforts to achieve selective class IIa inhibition. Its development addressed a critical pharmacological gap: early histone deacetylase inhibitors (e.g., trichostatin A, suberoylanilide hydroxamic acid) non-specifically target zinc-dependent enzymes, causing broad epigenetic disruption and toxicity [4] [5].

  • Chemical Structure and Mechanism: MC1568 features an α-aryloxopropanoic hydroxamate scaffold. The hydroxamate moiety chelates zinc within the catalytic pocket of class IIa enzymes, while its hydrophobic cap occupies the larger surface groove characteristic of class IIa histone deacetylases. This structure confers >100-fold selectivity for class IIa (half maximal inhibitory concentration = 100-300 nM) over class I histone deacetylases (half maximal inhibitory concentration > 30 μM) [4] [5]. Crucially, it spares class IIb histone deacetylase 6 activity, avoiding cytoskeletal effects like tubulin hyperacetylation [5].
  • Distinguishing Features Among Inhibitor Classes:
  • Pan-inhibitors (e.g., suberoylanilide hydroxamic acid): Target classes I, II, IV; induce widespread histone hyperacetylation, p21 upregulation, and apoptosis; clinically used in oncology but limited by toxicity [4] [5].
  • Class I-selective inhibitors (e.g., Mocetinostat): Block histone deacetylase 1/2/3; effective in hematological cancers but insufficient for fibrosis or neurodegeneration [4].
  • MC1568: Achieves functional selectivity for class IIa isoforms without inhibiting histone deacetylase 3 within nuclear receptor corepressor/silencing mediator of retinoic acid and thyroid hormone receptor complexes. This allows discrete modulation of myocyte enhancer factor 2-dependent transcription and signal-responsive genes [5] [9].
  • Therapeutic Positioning: MC1568’s value lies in targeting disease-specific epigenetic mechanisms without cytotoxic effects:
  • In renal fibrosis, it reverses established fibrosis by suppressing α-smooth muscle actin, collagen 1, and fibronectin while enhancing matrix metalloproteinase 2/9 [1].
  • In Parkinson’s models, it reduces nigrostriatal degeneration and microgliosis via histone deacetylase 5 inhibition [2].
  • In pancreatic cancer, it synergizes with class I inhibitors by complementary gene regulation [4].

Table 3: Classification of Histone Deacetylase Inhibitors and Selectivity Profiles

Inhibitor TypePrototype AgentsHistone Deacetylase Isoform SelectivityPrimary Therapeutic Context
Pan-histone deacetylase inhibitorsSuberoylanilide hydroxamic acid, Trichostatin AClasses I, II, IV (broad)Oncology (cutaneous T-cell lymphoma)
Class I-selectiveMocetinostat, EntinostatHistone deacetylase 1/2/3 > Histone deacetylase 8Hematological malignancies
Histone deacetylase 6-selectiveTubastatin A, RicolinostatHistone deacetylase 6 (class IIb)Multiple myeloma, peripheral neuropathy
Class IIa-selectiveMC1568, TMP269Histone deacetylase 4/5/7/9 (no activity on class I/IIb)Fibrosis, neurodegeneration, diabetes

Properties

Product Name

MC1568

IUPAC Name

(E)-3-[5-[(E)-3-(3-fluorophenyl)-3-oxoprop-1-enyl]-1-methylpyrrol-2-yl]-N-hydroxyprop-2-enamide

Molecular Formula

C17H15FN2O3

Molecular Weight

314.31 g/mol

InChI

InChI=1S/C17H15FN2O3/c1-20-14(5-6-15(20)8-10-17(22)19-23)7-9-16(21)12-3-2-4-13(18)11-12/h2-11,23H,1H3,(H,19,22)/b9-7+,10-8+

InChI Key

QQDIFLSJMFDTCQ-FIFLTTCUSA-N

Canonical SMILES

CN1C(=CC=C1C=CC(=O)NO)C=CC(=O)C2=CC(=CC=C2)F

Isomeric SMILES

CN1C(=CC=C1/C=C/C(=O)NO)/C=C/C(=O)C2=CC(=CC=C2)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.